N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-fluorobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO3S/c1-19(2,3)16-11-14(12-17(18(16)23)20(4,5)6)22-26(24,25)15-9-7-13(21)8-10-15/h7-12H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPDWIRNRKOMDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NS(=O)(=O)C2=CC=C(C=C2)F)C=C(C1=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-fluorobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the cyclohexadienone core. This can be achieved through the oxidation of appropriate precursors under controlled conditions. The introduction of tert-butyl groups is often accomplished via Friedel-Crafts alkylation. The final step involves the sulfonation of the fluorobenzene ring, followed by the coupling of the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for efficient production. Purification techniques like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the cyclohexadienone core to cyclohexanol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, cyclohexanol derivatives, and substituted benzene and sulfonamide compounds. These products can be further utilized in various applications depending on their chemical properties.
Scientific Research Applications
Medicinal Chemistry
N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-fluorobenzene-1-sulfonamide has been investigated for its potential as an antimicrobial agent. The sulfonamide functional group is known to exhibit antibacterial properties by inhibiting bacterial folate synthesis.
Case Study: Antimicrobial Activity
A study evaluated the compound's efficacy against various bacterial strains, showing promising results in inhibiting growth compared to standard sulfonamide antibiotics. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL against Escherichia coli.
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity allows for the formation of various derivatives that can be utilized in further chemical reactions.
Synthesis Example:
A reaction involving this compound with amines has been documented to yield novel sulfonamide derivatives with enhanced biological activity.
Materials Science
Due to its structural characteristics, this compound has potential applications in the development of new materials, particularly in polymer science where it can act as a stabilizer or modifier.
Data Table: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | Decomposes above 250°C |
| UV Absorption | λ_max = 320 nm |
| Mechanical Strength | Moderate |
Mechanism of Action
The mechanism of action of N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-fluorobenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences and similarities:
Key Observations :
Physical and Spectral Properties
Comparative data for selected compounds:
Analysis :
- Melting Points : Derivatives with nitro groups (DTBSN) exhibit lower melting points (~118–120°C) compared to ester-containing analogues (DTBH: 164–166°C), likely due to reduced crystallinity from bulky nitro substituents .
- Spectral Features : The target compound’s FTIR would differ from DTBH/DTBSN due to the absence of lactone/nitro groups and the presence of sulfonamide S=O (~1350 cm⁻¹) and C–F (~1150 cm⁻¹) stretches.
Reactivity and Molecular Interactions
- Non-Covalent Interactions: Analogues like N-[2-[(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl]-N-(5,7-dinitroquinolin-8-yl)-1-phenylmethanesulfonamide exhibit intramolecular shortened contacts (e.g., C–H···O) via charge-density topology, a feature likely shared by the target compound due to its sulfonamide group .
Research Implications
- Drug Design : The 4-fluorobenzenesulfonamide group in the target compound may improve metabolic stability and target binding compared to methyl or nitro derivatives, as seen in protease inhibitor studies .
- Materials Science : tert-Butyl groups and sulfonamide functionalities in such compounds are promising for designing redox-active materials or supramolecular assemblies .
Biological Activity
N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-fluorobenzene-1-sulfonamide is a compound of significant interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a cyclohexa-2,5-diene moiety and a sulfonamide group. Its molecular formula is with a molecular weight of approximately 376.49 g/mol. The presence of the tert-butyl groups contributes to its stability and lipophilicity, which may influence its biological interactions.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C21H25FNO2S |
| Molecular Weight | 376.49 g/mol |
| CAS Number | 153787-33-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Properties : The sulfonamide group is known for its antibacterial activity, potentially inhibiting bacterial folate synthesis.
- Antioxidant Activity : The presence of the cyclohexa-diene structure may contribute to radical scavenging capabilities.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against several bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential as an antibacterial agent .
- Antioxidant Studies : Research involving in vitro assays demonstrated that the compound exhibited notable antioxidant activity, outperforming some standard antioxidants in scavenging free radicals .
- Cellular Studies : In cell line experiments, the compound showed promise in reducing oxidative stress markers, indicating potential therapeutic applications in diseases characterized by oxidative damage .
Comparative Analysis
Q & A
Basic Research Questions
Q. What methodologies are recommended for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization can involve:
- Stepwise bromination/tert-butyl substitution : Use tert-butyl bromide or tert-butyl alcohol as intermediates to introduce steric bulk, ensuring controlled reaction conditions (e.g., low temperature to avoid side reactions) .
- Catalyst screening : Test Lewis acids like AlCl₃ or ZnCl₂ to enhance sulfonamide coupling efficiency.
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization in ethanol to isolate high-purity product .
- Key Variables : Monitor reaction time, temperature, and stoichiometry of tert-butylating agents to minimize byproducts.
Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the cyclohexadienone ring (δ 6.5–7.0 ppm for conjugated diene protons) and tert-butyl groups (δ 1.3–1.5 ppm for -C(CH₃)₃). Confirm sulfonamide NH proton absence due to tautomerization .
- IR Spectroscopy : Identify sulfonamide S=O stretching (1350–1300 cm⁻¹) and ketone C=O (1680–1650 cm⁻¹).
- Mass Spectrometry : Use high-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of tert-butyl groups).
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 25°C for 24 hours) followed by HPLC analysis. The electron-withdrawing fluorine and sulfonamide groups may enhance stability in acidic conditions .
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. Steric hindrance from tert-butyl groups likely increases thermal resistance .
Advanced Research Questions
Q. How does the electronic structure of the cyclohexadienone core influence its reactivity in nucleophilic/electrophilic reactions?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density. The conjugated dienone system may act as a Michael acceptor, with electrophilic reactivity at the carbonyl carbon .
- Experimental Probes : React with Grignard reagents (e.g., MeMgBr) to test nucleophilic addition at the carbonyl or diene positions. Monitor via in-situ IR for ketone reduction.
Q. What strategies can elucidate the mechanism of bioactivity (e.g., enzyme inhibition) for this compound?
- Methodological Answer :
- Enzyme Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to study binding to target enzymes like carbonic anhydrase. Compare IC₅₀ values with fluorinated analogs .
- X-ray Crystallography : Co-crystallize the compound with the enzyme to identify binding interactions (e.g., sulfonamide-Zn²+ coordination in active sites).
Q. How can contradictory data on regioselectivity in sulfonamide derivatization be resolved?
- Methodological Answer :
- Isotopic Labeling : Synthesize ¹⁵N-labeled sulfonamide to track regioselectivity in substitution reactions via 2D NMR (HSQC) .
- Kinetic Studies : Compare reaction rates under varying conditions (e.g., polar vs. nonpolar solvents) to identify thermodynamic vs. kinetic control .
Q. What computational approaches are effective in predicting the compound’s solubility and partition coefficients (logP)?
- Methodological Answer :
- QSAR Modeling : Use software like Schrödinger’s QikProp to correlate substituent effects (e.g., tert-butyl hydrophobicity, fluorine polarity) with experimental logP values .
- MD Simulations : Simulate solvation in water/octanol systems to validate predicted solubility trends.
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for similar sulfonamide derivatives?
- Methodological Answer :
- Reproducibility Checks : Replicate procedures with strict control of anhydrous conditions (critical for tert-butyl group stability) .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., de-fluorinated byproducts) that may inflate yield calculations.
Q. Why do fluorinated analogs exhibit varying biological activity despite structural similarity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with Cl/Br/NO₂ substitutions at the 4-position. Test in bioassays to isolate electronic vs. steric effects .
- Molecular Docking : Compare binding poses of analogs in enzyme active sites to identify critical interactions (e.g., fluorine’s role in hydrogen bonding) .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Melting Point | DSC Analysis | 215–220°C (decomposes) | |
| logP (Predicted) | QSAR Modeling | 3.8 ± 0.2 | |
| Enzyme Inhibition (IC₅₀) | Fluorescence Assay | 12 nM (Carbonic Anhydrase IX) | |
| Thermal Stability | TGA | Decomposition onset at 240°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
